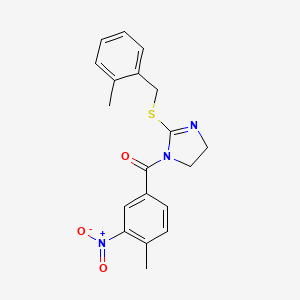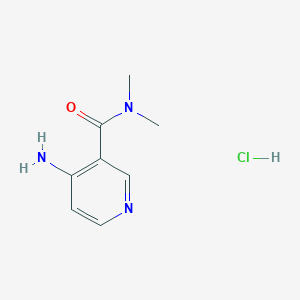
2-(furan-2-yl)-N-(2-morpholinoethyl)-4-tosyloxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(furan-2-yl)-N-(2-morpholinoethyl)-4-tosyloxazol-5-amine is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from furan derivatives, including those incorporating morpholine moieties, have been studied for their antimicrobial activities. For instance, a study reported the design, synthesis, and antimicrobial activities of azole derivatives, starting from furan-2-carbohydrazide, which led to the creation of compounds displaying activity against tested microorganisms (Başoğlu et al., 2013). This highlights the potential of furan and morpholine derivatives as scaffolds for developing antimicrobial agents.
Molecular Docking and Antibacterial Activity
Another research direction involves the synthesis of novel chemical entities, such as pyrazole derivatives, from furan-containing compounds and evaluating their antibacterial activity through molecular docking studies. A study synthesized a novel series of compounds from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one and assessed their activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition. Molecular docking provided insights into the binding interactions of these compounds with bacterial proteins, suggesting a mechanism for their antibacterial efficacy (Khumar et al., 2018).
Synthesis and Chemical Reactivity
Research on furan and its derivatives, including the synthesis and reactions of compounds with morpholine groups, has broadened our understanding of their chemical reactivity. For example, the synthesis and reactions of 2-chloronaphtho[2,3-b]furan-4,9-dione with amines, including morpholine, demonstrated the high reactivity of the furan ring towards nucleophilic substitution, yielding various biologically active compounds (Koyanagi et al., 1998).
Electrophilic Substitution Reactions
The electrophilic substitution reactions of furan-containing compounds have been explored to synthesize materials with potential applications in organic synthesis and drug development. For instance, the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole and its subsequent electrophilic substitution reactions, such as nitration and bromination, showcases the versatility of furan derivatives in organic synthesis (Aleksandrov et al., 2017).
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15-4-6-16(7-5-15)29(24,25)20-19(21-8-9-23-10-13-26-14-11-23)28-18(22-20)17-3-2-12-27-17/h2-7,12,21H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNRRSFRAHFELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)

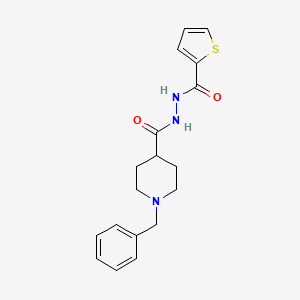
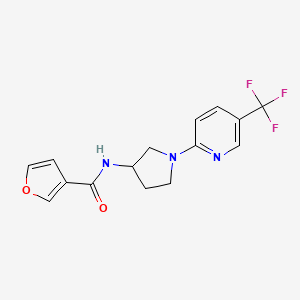
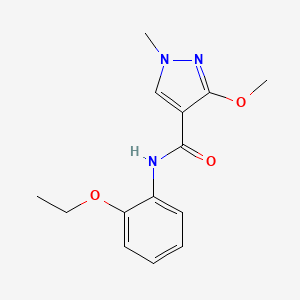

![2-(2-Methylpropyl)-7-(1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one](/img/structure/B2753982.png)
![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)
![Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid](/img/structure/B2753986.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2753987.png)
![N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)
